Ethyl 1-bromocyclopropanecarboxylate
Overview
Description
Ethyl 1-bromocyclopropanecarboxylate is a useful research compound. Its molecular formula is C6H9BrO2 and its molecular weight is 193.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Ethyl 1-bromocyclopropanecarboxylate is involved in the synthesis of various compounds with significant biological activities. For instance, Boztaş et al. (2019) describe the synthesis of bromophenol derivatives with a cyclopropyl moiety, demonstrating the role of cyclopropane in producing effective inhibitors for certain enzymes related to diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Ethylene Biosynthesis and Its Effects
Ethylene biosynthesis in plants is another area where this compound plays a crucial role. Ma et al. (2009) explored the effects of 1-methylcyclopropene, related to cyclopropane, on post-harvest broccoli, showing its impact on delaying senescence and influencing the expression of genes related to ethylene biosynthesis (Ma et al., 2009).
Applications in Polymer Chemistry
In polymer chemistry, this compound contributes to the enzymatic catalysis processes. Pang et al. (2003) demonstrated its use in the oligomerization of specific compounds, highlighting the versatility of cyclopropane derivatives in polymer synthesis (Pang et al., 2003).
Plant Growth and Ethylene Inhibition
The role of compounds like this compound in plant growth, particularly through ethylene inhibition, is well documented. Sisler and Serek (2003) discuss how compounds interacting with the ethylene receptor in plants, such as 1-methylcyclopropene, can protect plants against ethylene and extend the life of plant material, demonstrating the agricultural significance of cyclopropane derivatives (Sisler & Serek, 2003).
Properties
IUPAC Name |
ethyl 1-bromocyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-2-9-5(8)6(7)3-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZANNKKBYBYGCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518839 | |
Record name | Ethyl 1-bromocyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20518839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89544-83-2 | |
Record name | Ethyl 1-bromocyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20518839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.